molecular formula C9H11NO3 B13973345 Acetamide, N-(3-hydroxy-4-methoxyphenyl)- CAS No. 3251-57-8

Acetamide, N-(3-hydroxy-4-methoxyphenyl)-

Cat. No.: B13973345
CAS No.: 3251-57-8
M. Wt: 181.19 g/mol
InChI Key: HQSBKFBRKYNLCZ-UHFFFAOYSA-N
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Description

Acetamide, N-(3-hydroxy-4-methoxyphenyl)- is an aromatic acetamide derivative characterized by a phenyl ring substituted with a hydroxyl (-OH) group at the 3-position and a methoxy (-OCH₃) group at the 4-position. This compound serves as a critical intermediate in organic synthesis, particularly in the production of azo disperse dyes, where catalytic hydrogenation methods using Pd/C catalysts achieve high selectivity (99.3%) .

Properties

CAS No.

3251-57-8

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

N-(3-hydroxy-4-methoxyphenyl)acetamide

InChI

InChI=1S/C9H11NO3/c1-6(11)10-7-3-4-9(13-2)8(12)5-7/h3-5,12H,1-2H3,(H,10,11)

InChI Key

HQSBKFBRKYNLCZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)O

Origin of Product

United States

Preparation Methods

Acetylation of Ortho-Aminophenol Derivatives

One documented method involves the acetylation of ortho-aminophenol derivatives with acetic anhydride. The molar ratio of ortho-aminophenol to acetic anhydride is typically maintained between 1:1 and 1:1.5. The reaction is performed in ethyl acetate solvent at room temperature, followed by washing and drying steps to isolate the product.

  • Reaction conditions: Room temperature, ethyl acetate solvent, molar ratio 1:1 to 1:1.5.
  • Purification: Washing with salt water, drying with anhydrous magnesium sulfate.
  • Yield: Approximately 80% reported for similar compounds.

Halogenation and Subsequent Functional Group Transformations

In a multi-step synthesis, N-(bromo-2-methoxyphenyl)acetamide is treated with aluminum chloride (AlCl3) in methylene chloride solvent under ice bath conditions. Chloroacetic chloride is added dropwise under nitrogen protection, and the reaction proceeds at room or elevated temperature to yield N-(bromo-2-hydroxyphenyl)acetamide derivatives.

  • Reagents: N-(bromo-2-methoxyphenyl)acetamide, AlCl3, chloroacetic chloride.
  • Conditions: Ice bath during addition, nitrogen atmosphere, room temperature reaction.
  • Yield: About 78.8% molar yield reported.

Catalytic Hydrogenation for Dehalogenation and Hydroxylation

The bromo-substituted acetamide intermediate is subjected to catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of an acid-binding agent such as triethylamine. The reaction is conducted at 50–75 °C under hydrogen atmosphere for 3–6 hours to obtain the final hydroxy-substituted acetamide.

  • Catalyst: Pd/C (5%), weight ratio to substrate 0.05–0.2.
  • Acid-binding agents: Triethylamine, sodium bicarbonate, sodium carbonate, sodium hydroxide, or sodium acetate.
  • Solvent: Alcohol solvents or mixtures with ethyl acetate and toluene.
  • Purification: Recrystallization from ethyl acetate/toluene mixture.
  • Yield: Around 85% molar yield.

Reaction Scheme Summary Table

Step Starting Material Reagents/Conditions Product Yield (%) Notes
1 Ortho-aminophenol Acetic anhydride, ethyl acetate, room temp N-(3-hydroxy-4-methoxyphenyl)acetamide (initial acetylation) ~80 Molar ratio 1:1–1.5
2 N-(bromo-2-methoxyphenyl)acetamide AlCl3, chloroacetic chloride, ice bath, N2 atmosphere N-(bromo-2-hydroxyphenyl)acetamide 78.8 Extraction with methylene chloride
3 N-(bromo-2-hydroxyphenyl)acetamide Pd/C, triethylamine, H2, 50–75 °C Acetamide, N-(3-hydroxy-4-methoxyphenyl)- 85 Recrystallization purification

Alternative Synthetic Routes and Coupling Reactions

Other synthetic strategies for acetamide derivatives involve coupling of phenoxy acetic acid derivatives with amines using coupling agents such as TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) and bases like lutidine in dry dichloromethane (DCM). This method allows for the formation of amide bonds under mild conditions at room temperature.

  • Example: Synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy)acetamide by condensation of ethyl 2-(2-isopropylphenoxy)acetic acid with 1,2-diaminobenzene using TBTU and lutidine.
  • Advantages: Mild conditions, high selectivity, and yields.

Notes on Solvents, Catalysts, and Reaction Conditions

  • Solvents: Ethyl acetate, methylene chloride, tetrahydrofuran (THF), dimethylformamide (DMF), and chloroform are commonly used depending on the step.
  • Catalysts: Pd/C is widely used for hydrogenation steps.
  • Bases and Acid Scavengers: Triethylamine, cesium carbonate, potassium carbonate, sodium bicarbonate, and sodium acetate serve as acid scavengers or phase transfer catalysts.
  • Temperature: Reactions are typically performed at room temperature or mild heating (up to 110 °C for some steps).
  • Atmosphere: Nitrogen or hydrogen atmospheres are employed for inert or reducing conditions.

Summary of Key Research Findings and Practical Considerations

  • The preparation of Acetamide, N-(3-hydroxy-4-methoxyphenyl)- is well-established through acetylation of substituted anilines or phenols.
  • Multi-step synthesis involving halogenation and catalytic hydrogenation yields high purity products with good yields.
  • Use of phase transfer catalysts and appropriate solvents enhances reaction efficiency.
  • Recrystallization from ethyl acetate/toluene mixtures is effective for product purification.
  • Coupling reactions using modern peptide coupling agents provide alternative synthetic routes for related derivatives.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(3-hydroxy-4-methoxyphenyl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Structural Features and Classification

N-(4-Hydroxy-3-methoxyphenethyl)-2-(3-hydroxy-4-methoxyphenyl)acetamide is a complex organic compound that includes two aromatic rings and an acetamide functional group. The presence of both hydroxy and methoxy substituents on the aromatic rings may enhance its biological activity compared to simpler analogs. Its classification under phenethylamines suggests diverse pharmacological properties.

Potential Applications in Pharmaceutical Development

N-(4-Hydroxy-3-methoxyphenethyl)-2-(3-hydroxy-4-methoxyphenyl)acetamide has potential applications in pharmaceutical development. The compound, with its dual aromatic system and hydroxy and methoxy substituents, shows promise in biological activities.

Comparison with Structurally Similar Compounds

Compound NameStructural FeaturesBiological Activity
N-(3-Hydroxy-4-methoxyphenethyl)-2-(3,4,5-trimethoxyphenyl)acetamideSimilar phenolic structure with additional methoxy groupsEnhanced antioxidant activity
N-(4-Methoxyphenyl)acetamideLacks hydroxy groups; simpler structureAnalgesic properties similar to paracetamol
2-(3-Hydroxy-4-methoxyphenyl)acetamideContains one aromatic ring; simpler than target compoundAntimicrobial activity reported

Reverse Case Studies in Clinical Learning

Reverse case studies using short scenarios and medication lists are used in nursing education to address clinical learning needs . For example, a patient diagnosed with diabetes mellitus might be prescribed glucose finger stick testing, a diabetic diet, and an exercise plan, along with insulin glargine and insulin aspart . These scenarios are adapted for different student levels in RN and PN programs .

Other potential applications

  • Rubber vulcanization: N-c> clo-he\yI benzothinzole-S-sulfenamide is used as a rubber vulcanization accelerator in the tire, footwear, and sole industries .
  • Gelling agent: AM-9, a dry powder, can form a nonviscous solution in water and gels upon adding a catalyst and can be used almost anywhere water can be introduced .
  • Fabric Treatment: AEnoTEx can be used to treat fabrics to help them recover quickly from wrinkles .

Mechanism of Action

The mechanism of action of Acetamide, N-(3-hydroxy-4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs with Hydroxy/Methoxy Substitutions

Compounds sharing the 3-hydroxy-4-methoxyphenyl acetamide core but with additional functional groups demonstrate varied physicochemical and biological properties:

Compound Name (Source) Substituents/Modifications Key Findings
N-(3-hydroxy-4-methoxyphenyl)acetamide 3-OH, 4-OCH₃ (parent structure) Synthesized via catalytic hydrogenation; high selectivity for dye intermediates .
Compound 4p () 3-OH, 4-OCH₃ + chroman-7-yloxy moiety Inhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) with IC₅₀ values in the micromolar range .
Acetamide, N-[4-(acetyloxy)-3-methoxyphenyl]- (CAS 75813-77-3) 4-OAc, 3-OCH₃ Modified solubility due to acetyloxy group; categorized under amines/aromatics .
N-{3-[(2-cyanoethyl)(2-hydroxyethyl)amino]-4-methoxyphenyl}acetamide Cyanoethyl/hydroxyethyl side chains Enhanced polarity and potential for hydrogen bonding; used in dye chemistry .

Key Insights :

  • The 3-hydroxy-4-methoxyphenyl group facilitates hydrogen bonding and π-π interactions, crucial for enzyme inhibition (e.g., AChE/BuChE) .
  • Bulky substituents (e.g., chroman-7-yloxy in 4p) reduce yield (55%) but enhance enzyme affinity .

Halogenated Derivatives

Halogen substituents alter electronic properties and bioactivity:

Compound Name (Source) Substituents Key Findings
N-(3-chloro-4-hydroxyphenyl)acetamide () 3-Cl, 4-OH Chlorine increases lipophilicity; identified as a photodegradation product of paracetamol .
N-(3,5-dichlorophenyl)-2,2,2-trichloro-acetamide () 3,5-Cl₂ + trichloroacetamide Strong electron-withdrawing effects influence crystal packing and stability .
N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () Cl, F, triazole-sulfanyl Exhibits potential as a kinase inhibitor due to halogen-triazole synergy .

Key Insights :

  • Halogens (Cl, F) enhance metabolic stability and receptor binding but may reduce solubility .
  • Trichloroacetamide derivatives exhibit distinct solid-state geometries, impacting crystallization .

Heterocyclic and Pharmacologically Active Derivatives

Integration of heterocycles amplifies biological activity:

Compound Name (Source) Structure Key Findings
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-pyridazin-1-yl]-acetamide () Pyridazinone + 4-OCH₃ Potent FPR2 agonist (calcium mobilization in neutrophils; IC₅₀ ~nM range) .
N-(thiazol-2-yl)-2-(benzo[d]thiazol-sulfonyl)piperazin-1-yl-acetamide () Thiazole/piperazine Broad-spectrum antifungal activity against Candida spp. .
N-(4-ethylphenyl)-2-[[3-(3-methoxyphenyl)-pyrimidoindol-2-yl]sulfanyl]acetamide () Pyrimidoindole + 3-OCH₃ Potential anticancer activity due to kinase inhibition .

Key Insights :

  • Heterocyclic moieties (e.g., pyridazinone, thiazole) improve target selectivity and potency .
  • Methoxy groups in heterocyclic derivatives enhance membrane permeability .

Enzyme Inhibitors and Pharmacological Agents

Comparative enzyme inhibition profiles:

Compound Name (Source) Target Enzyme Activity (IC₅₀) Selectivity
Compound 4p () AChE, BuChE ~1–10 µM Dual inhibition
N-[5-(acetyloxy)-2-(4-chlorophenyl)-pyrazoloquinoxalin-7-yl]acetamide () MAO-A 0.028 µM 50× selective over MAO-B
N-phenylacetamide sulphonamides () COX/PGE₂ Comparable to paracetamol Anti-inflammatory/analgesic

Key Insights :

  • Methoxy/hydroxy substitution patterns correlate with cholinesterase inhibition .
  • Bulky aromatic systems (e.g., pyrazoloquinoxaline) enhance MAO-A selectivity .

Biological Activity

Acetamide, N-(3-hydroxy-4-methoxyphenyl)-, also known as a phenolic compound, has garnered attention in recent years due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

Acetamide, N-(3-hydroxy-4-methoxyphenyl)- has the following chemical structure:

  • Molecular Formula : C10H13NO3
  • Molecular Weight : 195.22 g/mol

This compound features a methoxy group and a hydroxyl group on the aromatic ring, which are crucial for its biological activity.

1. Anticancer Properties

Research indicates that Acetamide, N-(3-hydroxy-4-methoxyphenyl)- exhibits significant anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and melanoma (A375M). The mechanism involves the modulation of sigma receptors, which are implicated in cancer cell survival and proliferation. A study found that treatment with sigma ligands resulted in a four-fold reduction in tumor growth and increased glucose metabolism in melanoma cells, suggesting a promising avenue for cancer therapy .

2. Antimicrobial Activity

This compound has also shown antimicrobial properties against various pathogens. In a series of experiments involving different bacterial strains, Acetamide demonstrated effective inhibition of growth, indicating its potential as an antimicrobial agent. The structure-activity relationship suggests that modifications to the methoxy and hydroxyl groups can enhance this activity .

3. Neuroprotective Effects

Recent findings suggest that Acetamide may possess neuroprotective properties. It has been shown to reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

The biological activities of Acetamide are attributed to several mechanisms:

  • Sigma Receptor Modulation : The interaction with sigma receptors influences cell survival pathways, particularly in cancer cells.
  • Oxidative Stress Reduction : By scavenging free radicals, Acetamide helps mitigate oxidative damage in neuronal tissues.
  • Inhibition of Enzymatic Activity : Acetamide may inhibit key enzymes involved in microbial metabolism, thereby exerting its antimicrobial effects.

Case Studies and Research Findings

StudyFindings
Rybczynska et al. (2020)Demonstrated anticancer effects through sigma receptor modulation; observed significant tumor reduction in melanoma models.
MDPI (2021)Reported antimicrobial activity against various bacterial strains; effective at low concentrations.
ResearchGate (2019)Highlighted neuroprotective effects; reduced oxidative stress markers in neuronal cultures.

Q & A

Basic Research Questions

Q. How can the structural identity of N-(3-hydroxy-4-methoxyphenyl)acetamide be confirmed experimentally?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) : Analyze proton and carbon environments to confirm substituent positions (e.g., methoxy and hydroxy groups). Variable-temperature NMR can resolve conformational dynamics .
  • X-ray Crystallography : Determine precise bond lengths, angles, and crystal packing (e.g., as demonstrated for structurally similar N-(4-chlorophenyl)acetamide derivatives) .
  • High-Performance Liquid Chromatography (HPLC) : Validate purity using protocols like those for N-(3-hydroxyphenyl)acetamide, where mobile phases of acetonitrile/water are employed to detect impurities .

Q. What safety protocols are critical when handling N-(3-hydroxy-4-methoxyphenyl)acetamide in the lab?

  • Methodological Answer :

  • Hazard Mitigation : Refer to Safety Data Sheets (SDS) for acute toxicity (H302), skin irritation (H315), and respiratory risks (H335). Use fume hoods, nitrile gloves, and protective eyewear .
  • First Aid : For skin contact, wash immediately with soap/water; for inhalation, move to fresh air and consult a physician. Documented procedures for structurally similar acetamides emphasize prompt medical evaluation .
  • Storage : Store at -20°C in airtight containers to prevent degradation, as recommended for acetamide derivatives with reactive hydroxyl groups .

Q. How can synthetic routes for N-(3-hydroxy-4-methoxyphenyl)acetamide be optimized for yield and purity?

  • Methodological Answer :

  • Stepwise Functionalization : Protect the hydroxy group during synthesis (e.g., using acetyl or silyl groups) to prevent side reactions. Deprotect under mild acidic conditions .
  • Catalytic Optimization : Employ palladium catalysts for coupling reactions involving methoxyaryl intermediates, as seen in analogous acetamide syntheses .
  • Purification : Use column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) to isolate the product, followed by recrystallization from ethanol .

Advanced Research Questions

Q. How can conformational dynamics of N-(3-hydroxy-4-methoxyphenyl)acetamide influence its interactions with biological targets?

  • Methodological Answer :

  • Variable-Temperature NMR : Characterize rotamer populations and energy barriers between conformers, as demonstrated for lactosylacetamide derivatives .
  • Molecular Docking : Simulate binding to proteins (e.g., Galectin-3) using software like AutoDock Vina. Compare results with experimental data from STD NMR and crystallography .
  • Free Energy Calculations : Use molecular dynamics (MD) simulations to quantify conformational preferences in aqueous vs. lipid environments .

Q. How should researchers resolve contradictions in toxicity data for N-(3-hydroxy-4-methoxyphenyl)acetamide across studies?

  • Methodological Answer :

  • Comparative Hazard Analysis : Cross-reference SDS classifications (e.g., H302 for oral toxicity vs. unclassified hazards in structurally similar compounds) .
  • Dose-Response Studies : Conduct in vitro assays (e.g., MTT assays on HepG2 cells) to quantify cytotoxicity thresholds under varying conditions (pH, solvents) .
  • Regulatory Alignment : Verify compliance with OSHA (29 CFR 1910) and EU CLP regulations, noting discrepancies in hazard categorization .

Q. What computational strategies can predict the physicochemical properties of N-(3-hydroxy-4-methoxyphenyl)acetamide?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use Gaussian or ORCA to compute logD (partition coefficient), pKa, and dipole moments. Compare with experimental HPLC retention times .
  • Machine Learning Models : Train on PubChem datasets to predict solubility, bioavailability, and metabolic stability .
  • Molecular Dynamics (MD) : Simulate diffusion coefficients and membrane permeability using CHARMM or GROMACS force fields .

Q. How can researchers validate the stability of N-(3-hydroxy-4-methoxyphenyl)acetamide under long-term storage?

  • Methodological Answer :

  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and analyze degradation via HPLC-UV/Vis (λmax ~255 nm) .
  • Mass Spectrometry (LC-MS) : Identify degradation products (e.g., hydrolyzed acetamide or oxidized methoxy groups) .
  • Crystallinity Monitoring : Use X-ray powder diffraction (XRPD) to detect amorphous phase formation, which may affect reactivity .

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